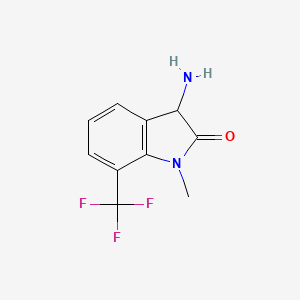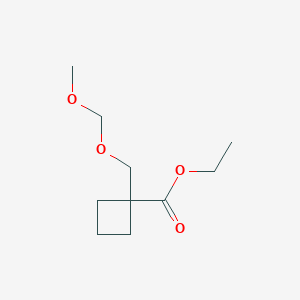
Ethyl 1-((methoxymethoxy)methyl)cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(methoxymethoxymethyl)cyclobutanecarboxylate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclobutane ring, which is a four-membered carbon ring, making it an interesting subject for chemical studies due to the ring strain and unique reactivity associated with cyclobutanes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(methoxymethoxymethyl)cyclobutanecarboxylate typically involves the esterification of cyclobutanecarboxylic acid with ethyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
Cyclobutanecarboxylic acid+EthanolAcid CatalystEthyl cyclobutanecarboxylate+Water
To introduce the methoxymethoxymethyl group, a subsequent reaction involving the protection of the hydroxyl group with methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine is performed. The reaction conditions typically require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of ethyl 1-(methoxymethoxymethyl)cyclobutanecarboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The process involves rigorous purification steps, including distillation and recrystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(methoxymethoxymethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Cyclobutanecarboxylic acid derivatives.
Reduction: Cyclobutanemethanol derivatives.
Substitution: Various substituted cyclobutanecarboxylates.
Scientific Research Applications
Ethyl 1-(methoxymethoxymethyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studies involving cyclobutane ring strain and reactivity.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of fragrances, flavoring agents, and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of ethyl 1-(methoxymethoxymethyl)cyclobutanecarboxylate involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes, altering their activity and leading to specific biochemical effects. The methoxymethoxymethyl group can act as a protecting group, influencing the compound’s reactivity and stability in chemical reactions.
Comparison with Similar Compounds
Ethyl 1-(methoxymethoxymethyl)cyclobutanecarboxylate can be compared with other esters and cyclobutane derivatives:
Ethyl cyclobutanecarboxylate: Lacks the methoxymethoxymethyl group, making it less reactive in certain chemical reactions.
Cyclobutanecarboxylic acid: The parent acid of the ester, more reactive towards esterification and other acylation reactions.
Methyl cyclobutanecarboxylate: Similar ester but with a methyl group instead of an ethyl group, leading to different physical properties and reactivity.
These comparisons highlight the unique reactivity and applications of ethyl 1-(methoxymethoxymethyl)cyclobutanecarboxylate, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
ethyl 1-(methoxymethoxymethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H18O4/c1-3-14-9(11)10(5-4-6-10)7-13-8-12-2/h3-8H2,1-2H3 |
InChI Key |
YYEJIEOZQGXUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)COCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)
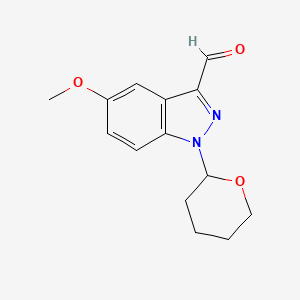
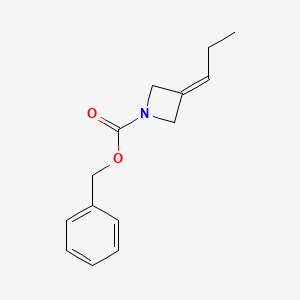
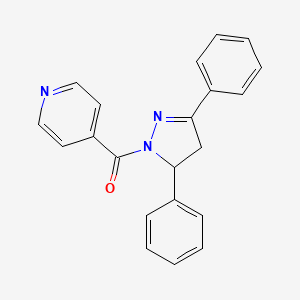
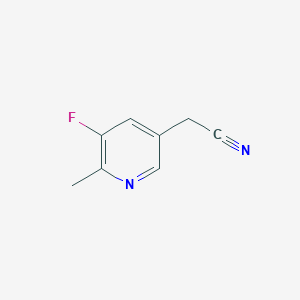
![N-[(2-methyl-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13902624.png)
![Methyl [(1,3-dioxo-1H-isoindol-2(3H,4H,7H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13902625.png)
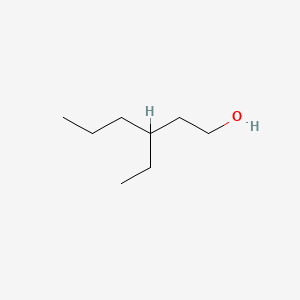
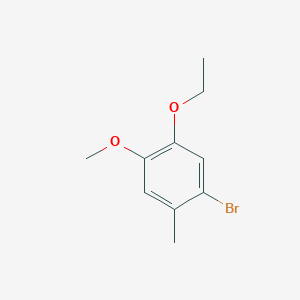
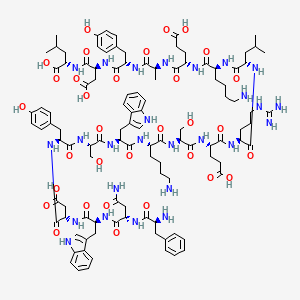
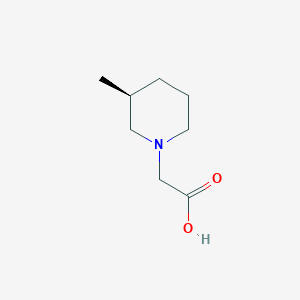

![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902664.png)
